- Chemo- and Regioselective Dimerization of Terminal Alkynes Promoted by Methylaluminoxane, Organic Letters, 2000, 2(6), 737-740
Cas no 926-55-6 (2-Methylpent-1-en-3-yne)
2-Methylpent-1-en-3-yne structure
Product Name:2-Methylpent-1-en-3-yne
Número CAS:926-55-6
MF:C6H8
Megavatios:80.127721786499
CID:814010
Update Time:2023-11-22
2-Methylpent-1-en-3-yne Propiedades químicas y físicas
Nombre e identificación
-
- 1-Penten-3-yne,2-methyl-
- 2-methylpent-1-en-3-yne
- 1-Penten-3-yne,2-methyl
- 2-Methyl-1-penten-3-yne
- 2-Methyl-pent-1-en-3-in
- 2-methyl-pent-1-en-3-yne
- 2-Methyl-penten-(1)-in-(3)
- Isopropenyl-methyl-acetylen
- Methyl-isopropenyl-acetylen
- 2-Methyl-1-penten-3-yne (ACI)
- Methylisopropenylacetylene
- 2-Methylpent-1-en-3-yne
-
- Renchi: 1S/C6H8/c1-4-5-6(2)3/h2H2,1,3H3
- Clave inchi: KGIABMDFILVKGN-UHFFFAOYSA-N
- Sonrisas: C(C(C)=C)#CC
Atributos calculados
- Calidad precisa: 80.06260
Propiedades experimentales
- Denso: 0,752 g/cm3
- Punto de ebullición: 82°C
- índice de refracción: 1.4002
- PSA: 0.00000
- Logp: 1.58580
2-Methylpent-1-en-3-yne Datos Aduaneros
- Código HS:2901299090
- Datos Aduaneros:
中国海关编码:
2901299090概述:
2901299090 其他不饱和无环烃。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:2.0%。普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 用作气体燃料的应报明包装容器容积, 散装货物应报明
Summary:
2901299090 unsaturated acyclic hydrocarbons。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:2.0%。General tariff:30.0%
2-Methylpent-1-en-3-yne PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | M332444-25mg |
2-Methylpent-1-en-3-yne |
926-55-6 | 25mg |
$161.00 | 2023-05-17 | ||
| TRC | M332444-100mg |
2-Methylpent-1-en-3-yne |
926-55-6 | 100mg |
$592.00 | 2023-05-17 | ||
| TRC | M332444-250mg |
2-Methylpent-1-en-3-yne |
926-55-6 | 250mg |
$ 800.00 | 2023-09-07 |
2-Methylpent-1-en-3-yne Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Benzene-d6
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride , 2-Methyl-N-(tri-1-pyrrolidinylphosphoranylidene)-2-propanamine Solvents: N-Methyl-2-pyrrolidone ; 16 h, -10 °C; 1 - 2 h, rt
Referencia
- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds, Synlett, 2009, (4), 558-561
Métodos de producción 3
Condiciones de reacción
Referencia
- Preparation and reactivity of organomagnesium and organochromium products from 5-bromo 1-en-3-ynes, Nouveau Journal de Chimie, 1979, 3(5), 321-7
Métodos de producción 4
Condiciones de reacción
Referencia
- Bamford-Stevens reaction of 1-substituted 1-acylcyclopropanes, Zhurnal Organicheskoi Khimii, 1992, 28(2), 317-24
Métodos de producción 5
Condiciones de reacción
Referencia
- Dimerization and codimerization of monosubstituted acetylenes in the presence of palladium complexes, Zhurnal Organicheskoi Khimii, 1983, 19(9), 1853-6
Métodos de producción 6
Condiciones de reacción
Referencia
- The palladium catalyzed reaction of carbon dioxide with allene, Tetrahedron Letters, 1980, 21(32), 3021-4
Métodos de producción 7
Condiciones de reacción
Referencia
- Palladium catalyzed reaction of 1,2-alkadienes with 1-alkynes, United States, , ,
Métodos de producción 8
Condiciones de reacción
Referencia
- 2-Chloro-3,3-dimethylmethylenecyclopropane, Chemistry & Industry (London, 1967, (47),
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: [Bis(trimethylsilyl)methyl]bis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopent… Solvents: Benzene
Referencia
- Reactions of yttrium-carbon bonds with active hydrogen-containing molecules. A useful synthetic method for permethylyttrocene derivatives, Organometallics, 1987, 6(10), 2053-60
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: Hafnium, dimethylbis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… Solvents: Dichloromethane-d2
Referencia
- Catalytic Dimerization of Terminal Alkynes by a Hafnium Carboranyl Complex. A "Self-Correcting" Catalyst, Organometallics, 1997, 16(21), 4508-4510
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: Uranium(1+), tris(N-ethylethanaminato)-, tetraphenylborate(1-) (1:1) Solvents: Toluene-d8
Referencia
- Diverse catalytic activity of the cationic actinide complex [(Et2N)3U][BPh4] in the dimerization and hydrosilylation of terminal alkynes. Characterization of the first f-element alkyne π-complex [(Et2N)2U(CCtBu)(η2-HCCtBu)][BPh4], Journal of Organometallic Chemistry, 2000, 604(1), 83-98
Métodos de producción 12
Condiciones de reacción
1.1 Catalysts: Dibutyl[(dimethylsilylene)bis[(1,2,3,4,5-η)-2,3,4,5-tetramethyl-2,4-cyclopentadi… Solvents: Benzene
Referencia
- The Catalytic Effect in Opening an Organoactinide Metal Coordination Sphere: Regioselective Dimerization of Terminal Alkynes and Hydrosilylation of Alkynes and Alkenes with PhSiH3 Promoted by Me2SiCp''2ThnBu2, Organometallics, 2001, 20(24), 5084-5104
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Ammonia , Sodium amide Solvents: Isopropanol , Acetone , Water ; 5 min, cooled; 40 min, cooled
1.2 cooled; 1 h, cooled; rt; 8 h, reflux
1.2 cooled; 1 h, cooled; rt; 8 h, reflux
Referencia
- Synthesis of (+)-Discodermolide by Catalytic Stereoselective Borylation Reactions, Angewandte Chemie, 2014, 53(36), 9632-9636
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 1 h, 0 °C
1.2 0 °C; 0 °C → rt; 1 h, rt
1.2 0 °C; 0 °C → rt; 1 h, rt
Referencia
- Preparation of pyridines and pyrazines as Nrf2 inhibitors and uses thereof cross-reference to related applications, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide
Referencia
- The preparation and lithiation of 1-halogenocyclopropenes, Journal of the Chemical Society, 1986, (10), 1845-53
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: Potassium tert-butoxide
Referencia
- Reactions of unsaturated compounds. LIV. Syntheses based on substituted vinylethynylcarbinyl halides, Armyanskii Khimicheskii Zhurnal, 1978, 31(10), 750-6
Métodos de producción 17
Condiciones de reacción
Referencia
- Reactions of unsaturated compounds. XXXIX. Synthesis of alkenylallenes by reduction of enynic chlorides with a zinc-copper pair, Armyanskii Khimicheskii Zhurnal, 1977, 30(4), 306-11
Métodos de producción 18
Condiciones de reacción
Referencia
- Allylation products of 1-alkynes, Justus Liebigs Annalen der Chemie, 1975, (11), 2130-57
Métodos de producción 19
Condiciones de reacción
Referencia
- Reactions of acetylenic chlorides with hydrazines. IV. Reaction of tertiary alkylacetylenic chlorides with hydrazines, Zhurnal Organicheskoi Khimii, 1968, 4(10), 1752-8
Métodos de producción 20
Condiciones de reacción
1.1 Solvents: Benzene-d6 ; 10 s, rt
Referencia
- Binding Two C2 Units to an Electron-Rich Transition-Metal Center: The Interplay of Alkyne(alkynyl), Bisalkynyl(hydrido), Alkynyl(vinylidene), Alkynyl(allene), Alkynyl(olefin), and Alkynyl(enyne) Rhodium Complexes, Organometallics, 2004, 23(24), 5713-5728
2-Methylpent-1-en-3-yne Raw materials
2-Methylpent-1-en-3-yne Preparation Products
2-Methylpent-1-en-3-yne Literatura relevante
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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